molecular formula C13H8Br2O2 B15326723 (3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone

(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone

Cat. No.: B15326723
M. Wt: 356.01 g/mol
InChI Key: RUGSIQILWPTQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone is a diarylketone characterized by a central carbonyl group bridging two aromatic rings: a 3,5-dibromo-4-hydroxyphenyl group and a phenyl group. These analogs share the 3,5-dibromo-4-hydroxyphenyl motif but differ in the substituent on the second aromatic ring, which significantly influences their biological activity and physicochemical properties .

Properties

Molecular Formula

C13H8Br2O2

Molecular Weight

356.01 g/mol

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H8Br2O2/c14-10-6-9(7-11(15)13(10)17)12(16)8-4-2-1-3-5-8/h1-7,17H

InChI Key

RUGSIQILWPTQDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Chemical Reactions Analysis

(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution Reactions: Bromine atoms can be substituted with other functional groups, such as amines or alkyl groups.

  • Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions.

  • Major Products Formed: Oxidation can yield 3,5-dibromo-4-hydroxybenzoic acid, while reduction can produce 3,5-dibromo-4-hydroxybenzyl alcohol.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Modulation of signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Benzbromarone

Chemical Name: (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)methanone Key Differences:

  • The second aromatic ring is a 2-ethylbenzofuran moiety instead of a simple phenyl group.
  • Biological Activity : Benzbromarone is a potent uricosuric agent that inhibits URAT1, a urate transporter in the kidneys, enhancing urate excretion. Its benzofuran substituent improves binding affinity compared to simpler phenyl derivatives .
  • Physicochemical Properties :
    • Molecular Weight: 424.09 g/mol
    • LD50 (oral, rats): 248 mg/kg .
  • Therapeutic Use: Marketed under trade names like Desuric and Urinorm for gout treatment .

Epaminurad (UR-1102)

Chemical Name: (3,5-Dibromo-4-hydroxyphenyl)(2,3-dihydro-4H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone Key Differences:

  • The phenyl group is replaced with a pyrido-oxazinyl heterocycle.
  • Biological Activity : Demonstrates higher potency in URAT1 inhibition and urate excretion (Emax: ~170% vs. benzbromarone’s ~120%) due to enhanced interactions with the transporter’s binding pocket .
  • Therapeutic Use : Investigated as a next-generation urate-lowering agent with reduced hepatotoxicity risks .

1'-Hydroxybenzbromarone

Chemical Name: (3,5-Dibromo-4-hydroxyphenyl)(2-(1-hydroxyethyl)-3-benzofuranyl)methanone Key Differences:

  • A hydroxylated ethyl group is introduced on the benzofuran ring.

Hydroxyacetophenone Derivatives

Examples :

[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7)

1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6) Key Differences:

  • These compounds replace the dibromo-hydroxyphenyl group with chloro- or methoxy-substituted phenyl rings.
  • Physicochemical Properties :
    • Melting Points: 97–110°C (varies with substitution pattern).
    • Synthesis: Often involves Friedel-Crafts acylation or cyclo-condensation, differing from the brominated analogs’ routes .

Structural and Functional Analysis

Impact of Substituents on Activity

  • Benzofuran vs. Phenyl : The benzofuran group in benzbromarone enhances URAT1 binding through hydrophobic interactions and π-stacking, absent in the phenyl analog .
  • Heterocyclic Modifications : Pyrido-oxazinyl (epaminurad) and hydroxylated ethyl (1'-hydroxybenzbromarone) groups improve potency or metabolic stability but may introduce toxicity risks .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP)
(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone 388.02 (calculated) Not reported ~3.5 (estimated)
Benzbromarone 424.09 151–153 4.1
Epaminurad 455.11 Not reported 3.8
1'-Hydroxybenzbromarone 440.10 Not reported 3.2

Note: Data extrapolated from analogs; LogP values estimated using fragment-based methods.

Biological Activity

(3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone, a compound with notable bromine substitutions and hydroxyl functionality, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H8Br2O2
  • Molecular Weight : 352.01 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of 4-hydroxyacetophenone followed by a coupling reaction with phenylboronic acid. The process can be optimized for yield and purity using various solvents and reaction conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that bromophenolic compounds possess significant antimicrobial properties. For instance, derivatives of brominated phenols have demonstrated effectiveness against various bacterial strains .
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have indicated that it can inhibit cell growth in several human cancer cell lines, showcasing potential as an anticancer agent .
  • Enzyme Inhibition : Preliminary investigations suggest that this compound may act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and cancer progression .

Antimicrobial Studies

A study on bromophenolic compounds derived from marine sources revealed that this compound exhibited significant antimicrobial activity with an IC50 value indicating potency against specific bacterial strains .

Anticancer Activity

In a comparative analysis of various benzo[b]furan derivatives, compounds similar to this compound demonstrated enhanced antiproliferative activity against human cancer cell lines. Notably, some derivatives showed IC50 values below 1 µM, indicating high efficacy .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-4350.229
Compound BHCT116<0.01
This compoundVariousTBD

The proposed mechanism of action involves the compound's ability to interact with cellular targets such as enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric effects. This interaction may lead to reduced cell proliferation in cancer cells and inhibition of microbial growth .

Q & A

Q. What are the standard laboratory synthesis protocols for (3,5-Dibromo-4-hydroxyphenyl)(phenyl)methanone?

The compound is typically synthesized via Friedel-Crafts acylation, where a phenyl group is introduced to a brominated phenolic precursor. Bromination of 4-hydroxyphenyl(phenyl)methanone using bromine (Br₂) in acetic acid at 0–5°C achieves selective 3,5-dibromination. Reaction monitoring via TLC and purification via recrystallization (e.g., ethanol/water) are critical for yield optimization (≥75%) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 9.5–10.5 ppm).
  • IR : Stretching vibrations for ketone (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (expected m/z ~399.8 for C₁₃H₈Br₂O₂). Cross-reference with NIST databases ensures accuracy .

Q. How is purity assessed, and what thresholds are acceptable for research use?

Purity ≥98% is standard. HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm) quantifies impurities. Residual solvents (e.g., acetic acid) are monitored via GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. What strategies minimize di-brominated byproducts during synthesis?

Controlled bromine stoichiometry (2.1 equivalents) and slow addition at low temperatures (0–5°C) reduce over-bromination. Post-reaction quenching with sodium thiosulfate removes excess Br₂. Computational modeling (DFT) predicts reactive sites, guiding selective bromination .

Q. How does pH influence the compound’s stability in aqueous solutions?

Stability studies at pH 2–12 (25°C, 48 hrs) show degradation <5% at pH 4–7. Outside this range, hydrolysis of the ketone group occurs. Monitor via UV-Vis spectroscopy (λmax ~280 nm) and confirm degradation products (e.g., bromophenols) via LC-MS .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the 4-hydroxyl group acts as a directing group in Suzuki-Miyaura coupling, verified by Mulliken charge distribution analysis .

Q. How are trace impurities profiled in bulk samples?

LC-MS/MS with a polarity-switching method detects halogenated impurities (e.g., mono-brominated analogs). Quantify using external calibration curves (LOQ: 0.1% w/w). Impurity structures are confirmed via collision-induced dissociation (CID) fragmentation patterns .

Methodological Best Practices

Q. What safety protocols are critical during handling?

  • Use fume hoods to avoid inhalation of brominated vapors.
  • Wear nitrile gloves and chemical-resistant goggles (per GHS guidelines).
  • Store in amber glass vials at 4°C, desiccated to prevent photodegradation and moisture absorption .

Q. How is the compound utilized in medicinal chemistry research?

As a kinase inhibitor scaffold, its bromine atoms enable halogen bonding with ATP-binding pockets. SAR studies modify the phenyl ring with electron-withdrawing groups (e.g., nitro) to enhance binding affinity. Biological assays (e.g., IC₅₀ in HeLa cells) validate activity .

Q. What are the limitations of current environmental impact assessments?

Existing biodegradation studies lack real-world matrix variability (e.g., sewage microbiota). Future work should use HSI (Hyperspectral Imaging) with continuous cooling to stabilize organic degradation during long-term ecotoxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.